6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione

Description

Properties

IUPAC Name |

6-(2-chlorophenyl)-1-methylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-14-9(6-13-10(15)11(14)16)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBNAAUMUVGOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC(=O)C1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation and Cyclization of Aromatic Precursors

Step 1: Preparation of 2-Chlorophenyl-Substituted Precursors

- Aromatic amines or halogenated phenyl compounds are reacted with suitable acylating agents to introduce the carbonyl functionality.

- For example, chlorobenzene derivatives undergo nucleophilic substitution or acylation to form intermediates bearing chlorophenyl groups.

Step 2: Formation of Piperazine-2,3-dione Core

- The key intermediate, a piperazine derivative, is synthesized via cyclization of diacyl or diester precursors.

- A typical route involves condensing a diacid or diester with ammonia or primary amines under reflux in solvents like DMF or DMA, often in the presence of bases such as potassium carbonate or pyridine.

Step 3: Introduction of the Methyl Group at Nitrogen

- Methylation of the piperazine nitrogen is achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- The methylation step is critical for obtaining the 1-methylpiperazine derivative.

Step 4: Final Functionalization

- The chlorophenyl group is attached via nucleophilic aromatic substitution or coupling reactions, often facilitated by catalysts or activating groups.

- The final compound is purified through recrystallization or chromatography.

Patent-Disclosed Method (CN102351843A)

A notable synthesis pathway disclosed in a Chinese patent involves:

| Step | Description | Conditions | Reagents | Yield/Notes |

|---|---|---|---|---|

| 1 | Preparation of intermediate A | Heating in acetic acid | Diacetyl oxide, H₃BO₃ | Formation of boron chelate |

| 2 | Cyclization to form core | Heating at 110–120°C | Boron chelate, water | 30–60 min reaction |

| 3 | Introduction of chlorophenyl group | Nucleophilic substitution | Chlorophenyl derivatives | Purification via filtration |

This method emphasizes boron chelate intermediates to facilitate cyclization, leading to the core structure with subsequent substitution at the aromatic ring.

Alternative Synthetic Approaches

Method involving amino acid derivatives:

- Condensation of amino acids or their derivatives with chlorinated aromatic compounds.

- Cyclization under basic conditions to form the piperazine ring.

Method involving multi-component reactions:

- Using isocyanates, acyl chlorides, or activated aromatic compounds to assemble the core structure in fewer steps, often employing microwave-assisted synthesis for efficiency.

Data Tables Summarizing Preparation Conditions

Research Findings and Notes

- Efficiency and Yield: Multi-step syntheses employing boron chelates and nucleophilic substitutions have demonstrated yields ranging from 30% to 80%, depending on reaction conditions and purity of starting materials (,).

- Reaction Optimization: Microwave-assisted reactions and solvent selection significantly impact yield and purity.

- Intermediate Stability: Boron chelate intermediates are stable under controlled conditions, facilitating cleaner cyclization pathways ().

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, compounds similar to 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione have shown effectiveness against various bacterial strains, including Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 15.8 µM |

| Derivative A | MRSA | 31.6 µM |

| Derivative B | S. epidermidis | 8.0 µM |

This indicates that the compound may serve as a lead structure for developing new antibacterial agents.

Analgesic Properties

The compound has been investigated for its potential as a selective kappa-opioid receptor agonist. Kappa agonists are known to provide analgesic effects with lower dependence risks compared to traditional mu-opioid agonists .

Case Study: Analgesic Efficacy

A study evaluated the analgesic effects of various piperazine derivatives in animal models of pain. The results indicated that certain derivatives exhibited significant pain relief comparable to conventional analgesics but with reduced side effects related to addiction .

Anticancer Activity

Another prominent application of this compound is in cancer research. Compounds with similar structures have demonstrated anticancer activities against several cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hela | 20 |

| Derivative C | A-549 | 15 |

| Derivative D | ECA-109 | 25 |

These findings suggest that the compound could be further explored for its potential in cancer therapeutics.

Neuropharmacological Applications

Due to its structural similarity to known psychoactive substances, research has also explored the neuropharmacological effects of piperazine derivatives. Preliminary studies indicate potential applications in treating mood disorders and anxiety .

Research Findings

In vitro studies on neuronal cultures have shown that certain derivatives can modulate neurotransmitter release and receptor activity, suggesting their utility in developing treatments for conditions like depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(3Z,6E)-1-N-Methyl-3-benzylidene-6-(2S-methyl-3-hydroxypropylidene)-piperazine-2,5-dione (Compound 1, )

- Structural Differences : The benzylidene and hydroxypropylidene substituents introduce conjugated double bonds and stereochemical complexity (S-configuration), unlike the 2-chlorophenyl group in the target compound.

- Biological Impact: The stereochemistry (R vs.

(R)-6-(Hydroxymethyl)-1-methylpiperazine-2,3-dione ()

- Structural Differences : Replaces the 2-chlorophenyl group with a hydroxymethyl moiety, increasing polarity and reducing lipophilicity.

- Synthetic Considerations: Synthesized via methanol-mediated deprotection using p-toluene sulfonic acid, contrasting with the target compound’s likely reliance on aromatic substitution reactions .

Pyridazinone and Pyridazine Derivatives

6-Phenyl-3(2H)-pyridazinones ()

- Structural Differences: Feature a pyridazinone core (one ketone, one amine) instead of a piperazine-dione. Substituents like 4-(aryl/heteroaryl)methyl groups are common .

- Pharmacological Activity: Demonstrated antinociceptive and anticancer effects (e.g., IC₅₀ values in low micromolar ranges for cancer cell lines) . The piperazine-dione scaffold may offer improved metabolic stability due to reduced ring strain compared to pyridazinones.

3,6-Dichloropyridazine Derivatives ()

- Reactivity : The dichloropyridazine core undergoes nucleophilic substitution with amines or hydrazines, yielding triazolopyridazines or imidazolopyridazines. This contrasts with the piperazine-dione’s stability under similar conditions .

Indolin-2,3-dione and Benzoxazolone Derivatives ()

- Receptor Affinity : Indolin-2,3-dione derivatives exhibit low σ1 receptor affinity (Ki > 300 nM) but high σ2 selectivity (Ki = 42 nM), whereas benzoxazolones show strong σ1 binding (Ki = 2.6–30 nM).

- Structural Implications : The additional carbonyl in indolin-2,3-dione disrupts σ1 interactions but enhances σ2 selectivity. For 6-(2-chlorophenyl)-1-methylpiperazine-2,3-dione, the chloroaryl group may similarly modulate receptor subtype preferences .

Potassium Channel Modulators ()

- TRAM-34 (1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole) : Shares the 2-chlorophenyl motif but utilizes a pyrazole core. TRAM-34 inhibits intermediate-conductance calcium-activated potassium (IKCa) channels (IC₅₀ ≈ 20 nM). The piperazine-dione’s rigid structure may limit similar channel interactions but could favor other ion channels or enzymes .

Biological Activity

6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, particularly in cancer treatment and other pharmacological applications.

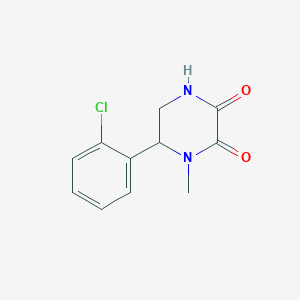

Chemical Structure

The compound can be structurally represented as follows:

This structure features a piperazine ring substituted with a chlorophenyl group and two carbonyl groups, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound exhibited significant antiproliferative activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.

- Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway, leading to cell cycle arrest and increased reactive oxygen species (ROS) production. This was evidenced by a study that evaluated gene expression changes related to apoptosis and oxidative stress in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound also displays antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to the piperazine ring or the chlorophenyl substituent can enhance or diminish its efficacy:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring has been shown to increase lipophilicity and improve cellular uptake, which is critical for its anticancer activity.

- Piperazine Modifications : Altering substituents on the piperazine ring can lead to variations in biological activity. For example, derivatives with different halogenated phenyl groups have been synthesized and evaluated for their cytotoxic effects .

Study 1: Cytotoxicity Evaluation

A comprehensive study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS generation |

| HCT-116 | 20 | Cell cycle arrest at G1 phase |

| VERO | >100 | Minimal toxicity towards non-cancerous cells |

Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that while the compound is effective against certain pathogens, its potency varies significantly depending on the bacterial strain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves alkylation of an aromatic amine precursor with bis(2-chloroethyl)amine in sulfolane at 150°C, followed by cyclization. Key steps include controlling temperature to avoid side reactions and using catalysts like potassium iodide to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Modifications, such as N-methylation with methyl iodide, require anhydrous conditions and inert atmospheres to prevent dehalogenation .

Q. How can spectroscopic techniques (NMR, MS, FT-IR) be employed to characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the chlorophenyl ring (δ 7.2–7.5 ppm for aromatic protons) and piperazine-dione backbone (δ 3.1–3.5 ppm for methylpiperazine protons). The carbonyl groups (C=O) appear near δ 170–175 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z corresponding to C₁₁H₁₀ClN₂O₂ (exact mass calculated: 252.04). Fragmentation patterns may reveal loss of CO or CH₃ groups.

- FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretching, while aromatic C-Cl bonds appear near 550–600 cm⁻¹ .

Q. What are the critical safety and handling protocols for this compound, given its potential toxicity?

- Methodological Answer : The compound is classified as acutely toxic (oral LD₅₀ < 300 mg/kg) and a skin/eye irritant. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data, such as varying IC₅₀ values across studies?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) and validating purity via HPLC (>98%). Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements. Meta-analysis of existing data with Bayesian statistical models can identify confounding variables (e.g., solvent effects, protein binding) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine-dione core?

- Methodological Answer : Systematically modify substituents:

- Chlorophenyl position : Compare 2-, 3-, and 4-chloro analogs to assess steric/electronic effects on target binding.

- Methyl group replacement : Substitute with ethyl, isopropyl, or aryl groups to evaluate hydrophobic interactions.

- Piperazine ring expansion : Test seven-membered analogs for conformational flexibility.

Biological assays (e.g., enzyme inhibition, cellular uptake) paired with molecular docking (AutoDock Vina) can prioritize derivatives .

Q. What computational approaches are suitable for predicting the compound’s bioavailability and metabolic stability?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~2.5 for optimal permeability), CYP450 metabolism, and BBB penetration.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers and identify metabolic hotspots (e.g., oxidation of the methyl group).

- QSAR Models : Train models on datasets of similar piperazines to predict clearance rates .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer :

- Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing toxicity.

- Nanoformulations : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) to improve bioavailability.

- Solid Dispersion : Prepare with PVP-K30 (spray drying) to increase dissolution rates .

Q. What analytical methods validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA at 254 nm.

- Arrhenius Modeling : Accelerate stability testing at 50–60°C to predict shelf-life at 25°C.

- Mass Balance : Ensure degradation products account for ≥95% of initial mass to confirm method validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.